Cas no 21716-69-8 (3-Methoxy-1-methyl-1H-indole)

3-Methoxy-1-methyl-1H-indole is a substituted indole derivative with a methoxy group at the 3-position and a methyl group on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features make it valuable for constructing complex heterocyclic frameworks. The methoxy group enhances reactivity in electrophilic substitution reactions, while the N-methylation improves stability and solubility in organic solvents. This compound is commonly utilized in research and development for its potential applications in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended to maintain its integrity.
3-Methoxy-1-methyl-1H-indole structure
3-Methoxy-1-methyl-1H-indole structure
Product Name:3-Methoxy-1-methyl-1H-indole
CAS No:21716-69-8
MF:C10H11NO
MW:161.200442552567
CID:1095086
PubChem ID:13736887
Update Time:2025-06-08

3-Methoxy-1-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-1-methyl-1H-indole
    • 3-methoxy-1-methylindole
    • SCHEMBL12614276
    • 21716-69-8
    • Inchi: 1S/C10H11NO/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3
    • InChI Key: UNYZOHHJIHVPFJ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN(C)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 161.084063974g/mol
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 14.2Ų

3-Methoxy-1-methyl-1H-indole Pricemore >>

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Additional information on 3-Methoxy-1-methyl-1H-indole

Introduction to 3-Methoxy-1-methyl-1H-indole (CAS No. 21716-69-8)

3-Methoxy-1-methyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 21716-69-8, is a heterocyclic organic compound that belongs to the indole family. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. The presence of both methoxy and methyl substituents on the indole ring contributes to its distinct chemical reactivity and makes it a valuable scaffold for the development of novel bioactive molecules.

The indole core is a well-documented motif in natural products and pharmaceuticals, with numerous examples exhibiting diverse pharmacological effects. 3-Methoxy-1-methyl-1H-indole represents a derivative that has been explored for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders, inflammation, and cancer biology. Its structural similarity to other indole derivatives suggests that it may interact with similar biological targets, although this remains an area of active investigation.

In recent years, there has been growing interest in indole derivatives as potential therapeutic agents. The methoxy group at the 3-position and the methyl group at the 1-position of 3-Methoxy-1-methyl-1H-indole contribute to its molecular flexibility, which can be exploited to modulate receptor binding affinities and pharmacokinetic profiles. This compound has been studied in vitro for its interactions with various enzymes and receptors, including those involved in neurotransmitter signaling and inflammatory pathways.

One of the most compelling aspects of 3-Methoxy-1-methyl-1H-indole is its potential as a precursor for more complex molecules. In drug discovery, such compounds are often used as building blocks to create libraries of analogs that can be screened for biological activity. The structural features of this indole derivative make it a promising candidate for further derivatization, allowing chemists to explore new chemical spaces and identify novel pharmacophores.

Recent studies have begun to elucidate the biological significance of 3-Methoxy-1-methyl-1H-indole. For instance, researchers have investigated its potential role in modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, preliminary data suggest that this compound may interact with serotonin receptors, making it a candidate for further exploration in the treatment of neurodegenerative diseases.

The synthesis of 3-Methoxy-1-methyl-1H-indole typically involves multi-step organic reactions that introduce the methoxy and methyl groups onto the indole backbone. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In addition to its potential therapeutic applications, 3-Methoxy-1-methyl-1H-indole has been explored for its role in chemical biology research. Its ability to interact with biological targets makes it a useful tool for studying signaling pathways and enzyme mechanisms. By using this compound as an inhibitor or modulator, researchers can gain insights into the function of key proteins and pathways involved in health and disease.

The pharmacokinetic properties of 3-Methoxy-1-methyl-1H-indole are also an area of interest. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical development. Understanding these properties is essential for optimizing drug delivery systems and predicting how the compound will behave in vivo.

As research continues to uncover new biological functions of indole derivatives, 3-Methoxy-1-methyl-1H-indole is poised to play a significant role in future drug discovery efforts. Its unique structural features and potential interactions with biological targets make it a compelling candidate for further investigation. By leveraging advances in synthetic chemistry and biotechnology, scientists may unlock new therapeutic possibilities with this versatile compound.

In conclusion, 3-Methoxy-1-methyl-1H-indole (CAS No. 21716-69-8) is a structurally interesting indole derivative with potential applications in pharmaceuticals and chemical biology. Its unique substitution pattern and biological profile make it a valuable scaffold for drug development. As research progresses, this compound is likely to contribute significantly to our understanding of disease mechanisms and the discovery of new treatments.

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